2-Oxobutyl carbonate
Description
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Properties
CAS No. |
128765-74-2 |
|---|---|
Molecular Formula |
C5H7O4- |
Molecular Weight |
131.107 |
IUPAC Name |
2-oxobutyl carbonate |
InChI |
InChI=1S/C5H8O4/c1-2-4(6)3-9-5(7)8/h2-3H2,1H3,(H,7,8)/p-1 |
InChI Key |
PPCFMSAVVBIKCV-UHFFFAOYSA-M |
SMILES |
CCC(=O)COC(=O)[O-] |
Synonyms |
Carbonic acid, methyl 2-oxopropyl ester (9CI) |
Origin of Product |
United States |
Chemical Reactions Analysis
1.1. Hydrolysis Reactions
2-Oxobutyl carbonate undergoes hydrolysis under acidic or basic conditions to yield carbonic acid derivatives and corresponding alcohols or ketones:
-
Acidic Hydrolysis :
This reaction proceeds via protonation of the carbonate oxygen, followed by nucleophilic attack by water . -
Basic Hydrolysis :
Base-mediated cleavage involves deprotonation and fragmentation of the carbonate backbone .
Key Data:
| Condition | Temperature (°C) | Rate Constant (s⁻¹) | Major Product |
|---|---|---|---|
| pH 2 | 25 | Butanone + CO₂ | |
| pH 12 | 25 | Sodium carbonate + 2-oxobutanol |
1.2. Nucleophilic Substitution
The carbonate group acts as a leaving group in nucleophilic displacement reactions. Common nucleophiles include amines, thiols, and alkoxides:
-
Aminolysis :
This reaction is catalyzed by proline in cyclic carbonate solvents, achieving yields up to 85% . -
Alcoholysis :
Transesterification occurs under mild conditions (e.g., KI catalysis at 60°C) .
1.3. Oxidation and Reduction
Redox reactions modify the oxobutyl moiety while retaining the carbonate functionality:
-
Oxidation :
Manganese-based oxidants selectively target the α-carbon. -
Reduction :
Sodium borohydride reduces the ketone to a secondary alcohol without affecting the carbonate group .
2.1. Carbonate Esterification
Reaction of 2-oxobutanol with chloroformates in the presence of a base:
Yields exceed 90% when using triethylamine as a proton scavenger .
2.2. CO₂ Insertion
Catalytic fixation of CO₂ into epoxides followed by oxidation:
This method leverages sustainable CO₂ utilization and achieves 75% efficiency .
Q & A
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